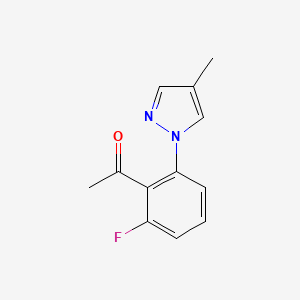

1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Beschreibung

1-(2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one is a fluorinated aromatic ketone featuring a pyrazole substituent. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structure combines a fluorine atom at the ortho position and a 4-methylpyrazole moiety at the para position of the phenyl ring, which may enhance metabolic stability and target binding compared to non-fluorinated analogs. However, commercial availability of this compound is currently discontinued, as noted by CymitQuimica .

Eigenschaften

CAS-Nummer |

1183845-87-5 |

|---|---|

Molekularformel |

C12H11FN2O |

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

1-[2-fluoro-6-(4-methylpyrazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)11-5-3-4-10(13)12(11)9(2)16/h3-7H,1-2H3 |

InChI-Schlüssel |

ZXDMOORCQXFXPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(N=C1)C2=C(C(=CC=C2)F)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.

Introduction of the fluoro-substituted phenyl ring: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.

Coupling of the pyrazole and phenyl rings: The final step involves the coupling of the pyrazole ring with the fluoro-substituted phenyl ring through an ethanone linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key Structural Variations :

- Fluorine vs.

- Heterocyclic Modifications: Substituting pyrazole with triazole (e.g., 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate) changes hydrogen-bonding capacity and electronic distribution, affecting crystallinity and biological interactions .

Melting Points and Stability :

The absence of melting point data for the target compound contrasts with analogs like 1f (137.3–138.5°C) and 3al (197–198°C), highlighting the influence of electron-withdrawing groups (e.g., sulfonyl, benzamide) on thermal stability .

Structural Characterization :

- NMR (¹H and ¹³C) and X-ray crystallography (using SHELXL and ORTEP) are standard for confirming molecular geometry . For example, DFT-based catalytic cycle analysis was employed for sulfonyl-containing analogs .

Biologische Aktivität

1-(2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one, also known by its CAS number 1019073-03-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological profiles, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 204.20 g/mol. The presence of a fluorine atom and a pyrazole moiety suggests potential interactions with biological targets, which can influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.20 g/mol |

| CAS Number | 1019073-03-0 |

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit notable anticancer properties. For instance, compounds containing pyrazole and fluorinated aromatic rings have shown effectiveness against various cancer cell lines. A study demonstrated that related compounds displayed IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Phosphodiesterase Inhibition

Similar compounds have been identified as phosphodiesterase (PDE) inhibitors, which can enhance intracellular cAMP levels. For example, a related compound exhibited an IC50 of 0.30 nM against PDE10A, suggesting that the structural motifs present in this compound may confer similar inhibitory effects . This mechanism is crucial for developing treatments for disorders such as schizophrenia and movement disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Key Structural Features:

- Fluorine Atom: Enhances lipophilicity and bioavailability.

- Pyrazole Ring: Known for its diverse pharmacological activities.

Table summarizing the SAR insights:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases potency |

| Pyrazole Moiety | Contributes to anticancer activity |

| Aromatic Ring | Enhances interaction with targets |

Study on Anticancer Properties

In a recent study examining various derivatives of pyrazole-containing compounds, it was found that those similar to this compound had significant cytotoxic effects against human cancer cell lines. The study utilized MTT assays to determine cell viability and concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Pharmacokinetic Profile

A pharmacokinetic analysis indicated favorable absorption characteristics for related compounds, which included high oral bioavailability and minimal toxicity at therapeutic doses. This profile supports the potential clinical application of this compound in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.